molecular formula C17H18N6O2 B2656099 1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2327318-13-6

1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2656099
CAS No.: 2327318-13-6
M. Wt: 338.371
InChI Key: GFTCUMXZZNJHLF-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
  • 1-(2-Chlorophenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Uniqueness: 1-(2-Ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-2-25-16-8-4-3-7-15(16)20-17(24)19-10-13-12-23(22-21-13)14-6-5-9-18-11-14/h3-9,11-12H,2,10H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTCUMXZZNJHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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